molecular formula C8H10N2O B13942715 3-(3-Azetidinyl)-4-pyridinol

3-(3-Azetidinyl)-4-pyridinol

Cat. No.: B13942715
M. Wt: 150.18 g/mol
InChI Key: VPPRTBJBEXDZRQ-UHFFFAOYSA-N
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Description

3-(3-Azetidinyl)-4-pyridinol: is a heterocyclic compound that features both an azetidine ring and a pyridinol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Azetidinyl)-4-pyridinol typically involves the formation of the azetidine ring followed by the introduction of the pyridinol group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3-azetidinone, the compound can be synthesized through a series of reactions including the Horner-Wadsworth-Emmons reaction and rhodium(I)-catalyzed conjugate addition of arylboronic acids .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting suitable solvents, catalysts, and reaction temperatures. The process may also involve steps such as esterification, Pinner reaction, neutralization, and amidine formation .

Chemical Reactions Analysis

Types of Reactions

3-(3-Azetidinyl)-4-pyridinol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The azetidine ring and pyridinol moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include sulfenyl chlorides, sulfinyl chlorides, and other electrophiles. The reactions often involve intermediate carbenium ions and are carried out under controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sulfenyl chlorides can lead to the formation of sulfenamides, while reactions with sulfinyl chlorides can produce sulfinamides .

Scientific Research Applications

3-(3-Azetidinyl)-4-pyridinol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Azetidinyl)-4-pyridinol is unique due to its combination of the azetidine ring and pyridinol moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

3-(azetidin-3-yl)-1H-pyridin-4-one

InChI

InChI=1S/C8H10N2O/c11-8-1-2-9-5-7(8)6-3-10-4-6/h1-2,5-6,10H,3-4H2,(H,9,11)

InChI Key

VPPRTBJBEXDZRQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CNC=CC2=O

Origin of Product

United States

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